molecular formula C11H11NO3 B1223174 Gentianamine CAS No. 22952-54-1

Gentianamine

Cat. No. B1223174
CAS RN: 22952-54-1
M. Wt: 205.21 g/mol
InChI Key: PGWRAJMYNMYBFM-UHFFFAOYSA-N
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Description

Gentianamine is a simple pyridine alkaloid . It is found in the Gentiana turkestanorum and G. olivieri . The molecular formula of Gentianamine is C11H11NO3 .


Synthesis Analysis

Gentianamine, along with three other new alkaloids gentiananine, gentianadine, and gentianaine, have been isolated from Gentiana turkestanorum and G. olivieri . Gentianadine is identical with synthetic 4- (2′-hydroxyethyl) nicotinic lactone . Dihydrogentianine has been converted into dihydrogentianamine .


Molecular Structure Analysis

Gentianamine has the structure 5-vinyl-4- (1′-hydroxymethyl-2′-hydroxyethyl) nicotinic lactone . The average mass of Gentianamine is 205.210 Da and the mono-isotopic mass is 205.073898 Da .


Physical And Chemical Properties Analysis

Gentianamine forms colorless needles when recrystallized from Me 2CO . It is optically inactive and forms a series of crystalline salts and derivatives . The melting point of Gentianamine is 149-150°C .

Scientific Research Applications

Phytochemical Analysis and Quality Control

Gentianamine, found in various species of the Gentiana genus, has been a subject of interest in phytochemical analysis and quality control. The genus Gentiana includes about 400 species known for their wide range of pharmacological activities. Recent advancements in the chemical analysis of Gentiana species, including Gentianamine, have focused on developing new compounds and therapeutic uses, understanding structure-activity relationships, and establishing standards for medicinal herbs (Xu et al., 2017).

Biological Activities

Gentiana species, including those containing Gentianamine, have shown various biological activities such as antioxidant, acetylcholinesterase inhibitory effects, and monoamine oxidase inhibitory effects. These properties make them valuable in the treatment of disorders like digestive problems, fever, hypertension, muscle spasms, wounds, cancer, sinusitis, and malaria (Kıyan et al., 2016).

Anti-inflammatory and Wound Healing Activity

The anti-inflammatory and wound healing activities of Gentiana lutea, which likely contain Gentianamine, have been evaluated. Alcohol and petrol ether extracts from its rhizomes exhibited significant dose-dependent anti-inflammatory and wound healing activities in various animal models, underscoring their potential in therapeutic applications (Mathew et al., 2004).

Antidepressant Effect

Studies on Gentiana olivieri, possibly containing Gentianamine, have indicated its antidepressant effects in animal models. It has been used traditionally for mental disorders including depression, and scientific investigations have shown its efficacy in improving monoaminergic system disorders and affecting antioxidant, inflammatory, and endocrine mechanisms (Berk et al., 2020).

Anti-melanogenesis Effects

Research on Gentiana veitchiorum Hemsl. flowers, potentially containing Gentianamine, revealed anti-melanogenesis effects. Isoorientin, a major flavone in the extract, was found to reduce melanin content, suggesting its use as a skin lightening agent for treating skin pigmentary disorders (Wu et al., 2019).

Traditional Medicinal Uses

Gentiana species, like Gentiana scabra and Gentiana triflora, used traditionally for medicinal purposes, have been scientifically reviewed for their efficacy and safety. Their biological actions, especially anti-inflammatory effects through the inhibition of inflammatory cytokines and enzymes, have been highlighted (Wang et al., 2017).

Future Directions

The development of newly discovered compounds and therapeutic uses, understanding of the structure—activity relationship, and establishment of harmonious and effective medicinal herb standards are the direction of advancement in future research .

properties

IUPAC Name

5-ethenyl-4-(hydroxymethyl)-3,4-dihydropyrano[3,4-c]pyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-7-3-12-4-9-10(7)8(5-13)6-15-11(9)14/h2-4,8,13H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWRAJMYNMYBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=CC2=C1C(COC2=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331866
Record name Gentianamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gentianamine

CAS RN

22952-54-1
Record name 1H-Pyrano[3,4-c]pyridin-1-one, 5-ethenyl-3,4-dihydro-4-(hydroxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22952-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentianamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
A Samatov, ST Akramov, SY Yunusov - Chemistry of Natural Compounds, 1967 - Springer
… The IR spectrum of gentianamine has bands at 3200 cm'l (hydroxy), 1720 cm-… gentianamine is a derivative of vinylpyridine and has the structure (II). The mass spectrum of gentianamine …
Number of citations: 6 link.springer.com
VA Tsukurova, OV Evdokimova… - Journal of …, 2017 - search.proquest.com
The scientific and methodological approaches to search for new herbal sources of BAS were developed in order to facilitate development of the pharmacopoeial monographs for the …
Number of citations: 1 search.proquest.com
S GENTIOFLAVINE - THE MONOTERPENE ALKALOIDS - Elsevier
… On this basis, gentianamine was … gentianamine (12) was syntheszed from dihydrogentianine (63); treatment with formaldehyde at 100 C gave a 50% yield of dihydrogentianamine …
Number of citations: 2 www.sciencedirect.com
ST Akramov, MR Yagudaev, TU Rakhmatullaev… - Chemistry of Natural …, 1969 - Springer
… Gentianamine (II) differs from gentianadine by the fact that it has a vinyl group in position 5 … In view of the limited solubility of gentianamine (II) in CDC13, we recorded and interpreted the …
Number of citations: 1 link.springer.com
T Ernawati, M Minarti, G Widiyarti… - Journal of Applied …, 2022 - academia.edu
In this study, phytochemical screening, docking study, and cytotoxicity against MCF7 and 3T3 cell lines of Indonesian sea cucumber Stichopus sp. fractions were investigated. The total …
Number of citations: 2 www.academia.edu
V Arya, N Thakur, CP Kashyap - Unani research, 2011 - researchgate.net
… Recently interest among this potential medicinal plant has been revived and various significant phytoconstituents like olivierosides, oliveramine, gentianine, isoorientin, gentianamine …
Number of citations: 2 www.researchgate.net
D Chandra, G Kohli, VD Punetha, K Prasad… - Curr Res …, 2016 - researchgate.net
Cognitive capacity of human beings has placed natural products in the core of our lives. It has redefined role of science in establishment of its values for society. Evolution of sciences …
Number of citations: 9 www.researchgate.net
L Yao, JH Lv, MC Pan, L Xing, LP Wang… - Natural Product …, 2023 - Taylor & Francis
Chemical investigation of the edible mushroom Sarcomyxa edulis led to the isolation of one new highly degraded sterol (1), and one new β-carboline alkaloid (2), along with nine known …
Number of citations: 5 www.tandfonline.com
X Zhang, G Zhan, M Jin, H Zhang, J Dang, Y Zhang… - Phytomedicine, 2018 - Elsevier
Background Radix Gentianae Macrophyllae, commonly known as Qinjiao (秦艽in Chinese), is dried roots of medicinal plants that belong to Gentianaceae family and Gentiana genus. It …
Number of citations: 41 www.sciencedirect.com
ST Akramov, MR Yugataev, TU Rakhmatullaev… - Khim. Prir. Soedin., 1969
Number of citations: 2

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